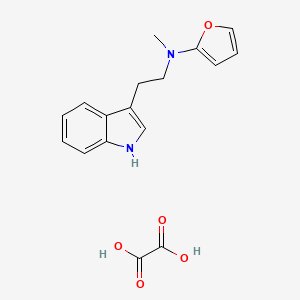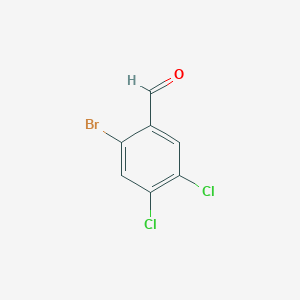
2-Bromo-4,5-dichlorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the use of bromine and chlorine sources in the presence of catalysts to achieve selective halogenation. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst like palladium acetate (Pd(OAc)2) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5-dichlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-4,5-dichlorobenzoic acid, while reduction produces 2-Bromo-4,5-dichlorobenzyl alcohol .
Scientific Research Applications
2-Bromo-4,5-dichlorobenzaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-dichlorobenzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and chlorine atoms can participate in halogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dichlorobenzaldehyde: Similar in structure but with different positions of halogen atoms.
2-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of chlorine atoms.
2,4-Dichlorobenzaldehyde: Lacks the bromine atom but has two chlorine atoms at different positions.
Uniqueness
2-Bromo-4,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for targeted synthetic applications and research studies .
Properties
Molecular Formula |
C7H3BrCl2O |
|---|---|
Molecular Weight |
253.90 g/mol |
IUPAC Name |
2-bromo-4,5-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |
InChI Key |
MDSVWBPHVOMMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
![(14S,27R)-22,33-dimethoxy-13,28-dimethyl-28-oxido-2,5,7,20-tetraoxa-13-aza-28-azoniaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12823690.png)

![1-(2-Methyl-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B12823722.png)
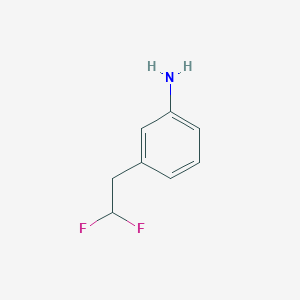
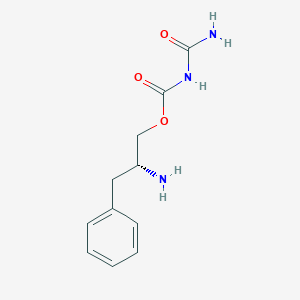
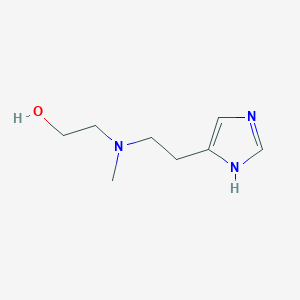
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
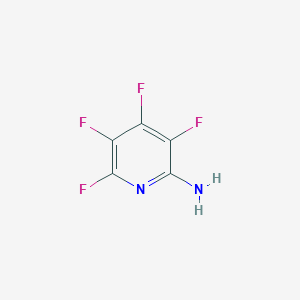

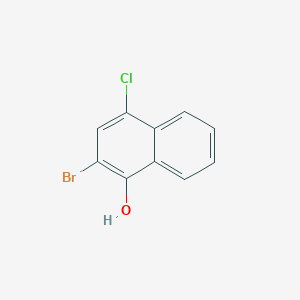
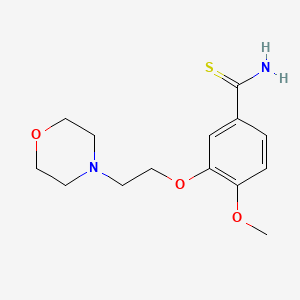
![3-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12823789.png)
